H-Ala-Ala-Phe-Amc H-Ala-Ala-Phe-Amc
Brand Name: Vulcanchem
CAS No.:
VCID: VC2391608
InChI: InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)/t15-,16-,20-/m0/s1
SMILES:
Molecular Formula: C25H28N4O5
Molecular Weight: 464.5 g/mol

H-Ala-Ala-Phe-Amc

CAS No.:

Cat. No.: VC2391608

Molecular Formula: C25H28N4O5

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

H-Ala-Ala-Phe-Amc -

Specification

Molecular Formula C25H28N4O5
Molecular Weight 464.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Standard InChI InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)/t15-,16-,20-/m0/s1
Standard InChI Key FVRLYIFIDKXFHU-FTRWYGJKSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N

Introduction

Chemical Structure and Properties

H-Ala-Ala-Phe-AMC, also known as Ala-Ala-Phe-7-amido-4-methylcoumarin, is a synthetic peptide substrate with the IUPAC name (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide . This tripeptide consists of two alanine residues and one phenylalanine residue conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore, which provides the fluorescent properties essential for its function as a detection tool in enzyme assays.

The compound contains a specific tripeptide sequence (Ala-Ala-Phe) that serves as a recognition and cleavage site for specific proteases. The AMC portion acts as a fluorophore that, upon hydrolysis of the peptide bond between phenylalanine and AMC, releases free AMC which can be quantitatively measured through fluorescence detection.

Physical and Chemical Characteristics

H-Ala-Ala-Phe-AMC possesses several key physical and chemical characteristics that make it useful in research applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of H-Ala-Ala-Phe-AMC

PropertyValueReference
Molecular FormulaC₂₅H₂₈N₄O₅
Molecular Weight464.51-464.52 g/mol
CAS Number62037-41-6
Physical FormPowder (white to off-white)
SolubilityEthanol: 20 mg/mL (clear, colorless to light yellow); Soluble in DMSO
Boiling Point831°C
Storage Temperature-20°C or 2-8°C
Transport TemperatureAmbient temperature
Water Content≤ 1%
Purity≥98% (TLC)

The compound is typically stored as a powder and should be kept at low temperatures to maintain stability. Based on available data, H-Ala-Ala-Phe-AMC is soluble in organic solvents such as ethanol and DMSO, which facilitates its use in various experimental setups .

Mechanism of Action

The mechanism of action of H-Ala-Ala-Phe-AMC is primarily based on its role as a fluorogenic substrate for various proteases. The compound's utility stems from its ability to produce a measurable fluorescent signal upon enzymatic cleavage.

Fluorogenic Properties

When H-Ala-Ala-Phe-AMC is cleaved by specific proteases, the AMC (7-amino-4-methylcoumarin) moiety is released. This cleaved AMC exhibits fluorescent properties with excitation at wavelengths of 360-380 nm and emission at 440-460 nm . The fluorescence intensity directly correlates with the amount of AMC released, which in turn reflects the level of protease activity in the sample.

Enzyme Specificity

H-Ala-Ala-Phe-AMC demonstrates specificity for several proteases, making it a valuable tool for studying different enzymatic systems. The primary enzymes known to act on this substrate include:

  • Tripeptidyl peptidase I (TPP I)

  • Tripeptidyl peptidase II (TPP II)

  • Chymotrypsin

  • Tripeptide aminopeptidase EC 3.4.11.4

  • Lysosomal hydrolases

Research has demonstrated that different proteases cleave H-Ala-Ala-Phe-AMC at specific peptide bonds. For example, endopeptidases cleave between the Ala and Phe residues, while chymotrypsin-like activities may cleave between Phe and AMC . This specificity allows researchers to distinguish between different types of proteolytic activities in biological samples.

Applications in Biochemical Research

H-Ala-Ala-Phe-AMC has become an essential tool in various biochemical research applications due to its fluorogenic properties and enzyme specificity. The compound's applications span multiple areas of research, from basic enzymatic studies to drug development.

Protease Activity Assays

One of the primary applications of H-Ala-Ala-Phe-AMC is in protease activity assays. The fluorogenic nature of this substrate makes it ideal for quantitatively measuring the activity of various proteases in biological samples . These assays are crucial for understanding metabolic processes and enzyme functions in normal and pathological states.

Researchers utilize H-Ala-Ala-Phe-AMC to study specific protease activities by monitoring the release of the fluorescent AMC moiety over time. The rate of AMC release directly corresponds to the enzyme activity level, providing a sensitive and quantitative measurement method .

Drug Development and Screening

H-Ala-Ala-Phe-AMC plays a significant role in drug discovery and development, particularly in screening for inhibitors of specific proteases . By using this fluorogenic substrate, researchers can rapidly assess the efficacy of potential inhibitors by measuring changes in fluorescence output.

This application is especially valuable for developing therapeutic agents targeting diseases characterized by abnormal protease activity, such as cancer, viral infections, and neurodegenerative disorders. The high sensitivity of H-Ala-Ala-Phe-AMC-based assays allows for efficient high-throughput screening of compound libraries .

Diagnostic Applications

The compound has potential applications in diagnostic assays for diseases characterized by abnormal protease activity . By measuring the rate of H-Ala-Ala-Phe-AMC cleavage in patient samples, clinicians can potentially detect and monitor disease progression.

ApplicationDescriptionSignificanceReference
Protease Activity AssaysMeasurement of enzyme activity in biological samplesEnables understanding of metabolic processes and enzyme functions
Drug DevelopmentScreening for inhibitors of specific proteasesFacilitates discovery of new therapeutic agents for diseases with abnormal protease activity
Biochemical ResearchInvestigation of protein interactions and functionsProvides insights into cellular mechanisms for targeted therapy design
Fluorescent LabelingVisualization of protease activity in live cellsEnhances understanding of cellular dynamics
Diagnostic ApplicationsDetection of diseases with abnormal protease activityOffers pathways for early detection and monitoring of disease progression
Initiation of TPP1 Enzyme Activity AssaySubstrate for tripeptidyl peptidase-1 activity measurementEssential for research on lysosomal storage disorders
Lysosomal Hydrolases Activity AssayMeasurement of lysosomal enzyme activityImportant for studies on lysosomal function and related disorders

Detailed Research Findings

Several significant research studies have utilized H-Ala-Ala-Phe-AMC to investigate protease activity and function. These studies provide valuable insights into the biological significance of proteases and their potential as therapeutic targets.

Endopeptidase Involvement in Pre-Protein Processing

A seminal study published in the Proceedings of the National Academy of Sciences (PNAS) investigated the role of an endopeptidase in pre-protein processing using H-Ala-Ala-Phe-AMC as a substrate . The researchers found that a deoxycholate extract contained significant activity against Ala-Ala-Phe-AMC, indicating the presence of specific protease activity.

The study revealed that the extract contained both aminopeptidase activity and endopeptidase activity. The endopeptidase specifically cleaved between the Ala and Phe residues in the substrate. Additionally, a small amount of chymotrypsin-like activity was detected, which cleaved between Phe and AMC .

These findings were significant because they demonstrated a direct relationship between endopeptidase activity and pre-protein processing, which is essential for understanding protein maturation and function in cellular systems. The researchers noted that the ability of this endopeptidase to cleave on the carboxyl side of an Ala residue was particularly interesting, as many pre-segments contain small aliphatic amino acids at their carboxyl termini .

Comparative Analysis with Similar Substrates

To better understand the specificity and utility of H-Ala-Ala-Phe-AMC, it is valuable to compare it with similar fluorogenic substrates. Table 3 provides a comparative analysis of H-Ala-Ala-Phe-AMC with related compounds.

Table 3: Comparison of H-Ala-Ala-Phe-AMC with Related Fluorogenic Substrates

SubstrateStructurePrimary Target EnzymesApplicationsReference
H-Ala-Ala-Phe-AMCTripeptide (Ala-Ala-Phe) with AMCTripeptidyl peptidases I and II, Chymotrypsin, Tripeptide aminopeptidaseProtease activity assays, Enzyme kinetics studies
Suc-Ala-Ala-Phe-AMCSuccinylated tripeptide with AMCChymotrypsin, 20S ProteasomeProtease activity assays, Proteasome studies
H-Phe-AMCSingle amino acid (Phe) with AMCAminopeptidases, Chymotrypsin-like proteasesAminopeptidase activity assays-
MeOSuc-Ala-Phe-Lys-AMCModified tetrapeptide with AMCPlasminPlasmin activity assays, Fibrinolysis studies

This comparative analysis highlights the structural variations among these substrates and their corresponding target specificity. The specific peptide sequence in each substrate determines its selectivity for particular proteases, allowing researchers to choose the most appropriate substrate for their specific research objectives.

Future Research Directions

The utility of H-Ala-Ala-Phe-AMC in biochemical research continues to evolve, with several promising areas for future investigation.

Advanced Diagnostic Applications

Given its sensitivity and specificity, H-Ala-Ala-Phe-AMC has potential for development into advanced diagnostic tools for diseases characterized by abnormal protease activity. Future research could focus on optimizing assay conditions for clinical applications and validating these assays for specific disease biomarkers.

Structural Modifications for Enhanced Specificity

Research into structural modifications of H-Ala-Ala-Phe-AMC could lead to the development of new fluorogenic substrates with enhanced specificity for particular proteases. These modified substrates could provide more precise tools for studying specific enzyme activities in complex biological systems.

Integration with Advanced Imaging Techniques

Combining H-Ala-Ala-Phe-AMC-based assays with advanced imaging techniques could enable real-time visualization of protease activity in living cells and tissues. This integration could provide new insights into the dynamic regulation of proteolytic processes in various physiological and pathological contexts.

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